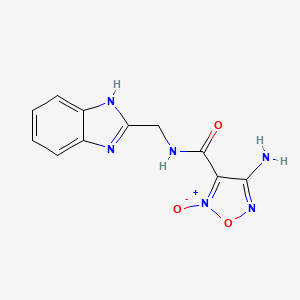
N-(3-fluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide (FMe), also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. Sorafenib was first discovered in 1996 by Bayer AG and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mecanismo De Acción
Sorafenib works by inhibiting the activity of several kinases that are involved in the regulation of cell proliferation, angiogenesis, and apoptosis. Specifically, Sorafenib inhibits the activity of Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, Sorafenib prevents the activation of downstream signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and inhibit angiogenesis. Sorafenib has also been shown to inhibit the activity of several kinases that are involved in the regulation of cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Sorafenib is that it has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. Sorafenib has also been shown to be effective in inhibiting the growth of tumor cells in vitro and in vivo. However, one of the limitations of Sorafenib is that it can be toxic to normal cells, which can limit its clinical use.
Direcciones Futuras
There are several future directions for the study of Sorafenib. One area of research is the development of Sorafenib analogs that have improved efficacy and reduced toxicity. Another area of research is the combination of Sorafenib with other cancer therapies to improve its efficacy. Additionally, the use of Sorafenib in the treatment of other types of cancer is an area of active research.
Métodos De Síntesis
The synthesis of Sorafenib involves a multistep process that begins with the reaction of 3-fluoroaniline with 4-methylbenzoyl chloride to form 3-fluoro-4-methylbenzanilide. This intermediate is then reacted with 4-morpholine sulfonamide to form Sorafenib.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in the regulation of cell proliferation, angiogenesis, and apoptosis. Sorafenib has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-13-5-6-14(18(22)20-16-4-2-3-15(19)12-16)11-17(13)26(23,24)21-7-9-25-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZWJBIKKMVRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-amino-5-cyano-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate](/img/structure/B6020797.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6020829.png)
![5-(2,4-dichlorophenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6020831.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B6020838.png)
![2-(1H-benzimidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6020842.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6020847.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B6020853.png)
![2-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6020854.png)
![3-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}-1H-indazole](/img/structure/B6020861.png)
![ethyl 4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B6020883.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(1H-pyrazol-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6020890.png)

![N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020904.png)